![molecular formula C15H10Cl2N4O2 B5746027 N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide](/img/structure/B5746027.png)
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide, commonly known as BB-94, is a small-molecule inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that play a crucial role in extracellular matrix (ECM) remodeling. BB-94 has been extensively studied for its potential use in cancer therapy due to its ability to inhibit MMPs, which are upregulated in many solid tumors and contribute to tumor progression and metastasis.
作用机制
BB-94 inhibits N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide by binding to the active site of the enzyme and preventing substrate cleavage. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide play a crucial role in ECM remodeling, which is important in processes such as tissue repair and angiogenesis. However, upregulation of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide in cancer and other diseases can lead to excessive ECM remodeling and contribute to disease progression. Inhibition of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide by BB-94 can help to restore the balance of ECM remodeling and reduce disease progression.
Biochemical and Physiological Effects:
BB-94 has been shown to reduce tumor growth and metastasis in preclinical models of cancer. In addition, BB-94 has been shown to reduce joint destruction in preclinical models of rheumatoid arthritis. However, BB-94 also has off-target effects, as it can inhibit other metalloproteinases and affect normal tissue remodeling processes.
实验室实验的优点和局限性
BB-94 has been extensively studied in preclinical models of cancer and rheumatoid arthritis, and its mechanism of action is well understood. However, BB-94 has limitations as a research tool, as it has off-target effects and can affect normal tissue remodeling processes. In addition, BB-94 is not a selective inhibitor of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide, as it can also inhibit other metalloproteinases.
未来方向
For research on BB-94 include the development of more selective MMP inhibitors with fewer off-target effects. In addition, research is needed to better understand the role of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide in disease progression and the potential for MMP inhibitors to be used in combination with other therapies. Finally, research is needed to develop methods for the targeted delivery of MMP inhibitors to tumors and other disease sites.
合成方法
BB-94 can be synthesized by reacting 2,4-dichlorobenzoic acid with N-(1,3-benzoxazol-2-yl)amine in the presence of thionyl chloride to yield 2,4-dichloro-N-(1,3-benzoxazol-2-yl)benzamide. This intermediate can then be reacted with formaldehyde and ammonium acetate to yield BB-94.
科学研究应用
BB-94 has been extensively studied for its potential use in cancer therapy. N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide are upregulated in many solid tumors and contribute to tumor progression and metastasis. Inhibition of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide by BB-94 has been shown to reduce tumor growth and metastasis in preclinical models of cancer. BB-94 has also been studied for its potential use in the treatment of rheumatoid arthritis, as N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2,4-dichlorobenzamide are involved in the destruction of joint tissue in this disease.
属性
IUPAC Name |
N-[(E)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O2/c16-8-5-6-9(10(17)7-8)13(22)20-14(18)21-15-19-11-3-1-2-4-12(11)23-15/h1-7H,(H3,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSOQKGEOOJEJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)N=C(N)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/N=C(\N)/NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-[4-(cyanomethyl)phenyl]benzenesulfonamide](/img/structure/B5745952.png)
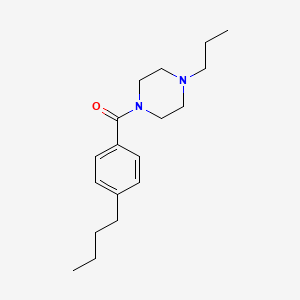
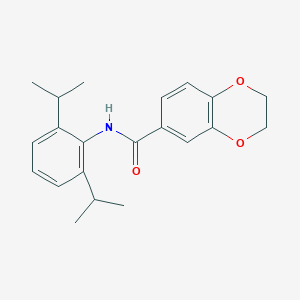


![4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine](/img/structure/B5745992.png)

![N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5746008.png)

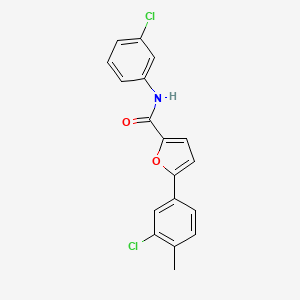
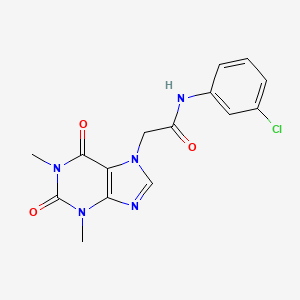
![N-phenyl-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5746029.png)
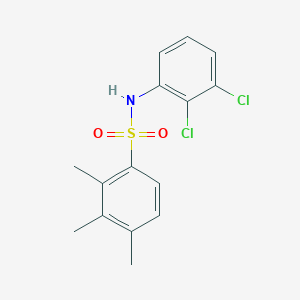
![1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5746054.png)